Hexabromoethane

説明

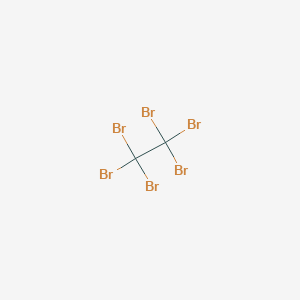

Hexabromoethane (HBE), also known as perbromoethane, is a perbromocarbon with the chemical formula C2Br6 . It appears as yellowish-white crystals . It decomposes to tetrabromoethylene upon heating and, like many other halocarbons, HBE decomposes when exposed to radiation .

Synthesis Analysis

While specific synthesis methods for Hexabromoethane were not found in the search results, it’s known that it can decompose to tetrabromoethylene upon heating .Molecular Structure Analysis

Hexabromoethane has a molecular formula of C2Br6 . The molecule contains a total of 7 bonds, all of which are non-Hydrogen bonds . The 2D chemical structure image of Hexabromoethane is also called the skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis

Hexabromoethane decomposes to tetrabromoethylene upon heating . Like many other halocarbons, HBE decomposes when exposed to radiation .Physical And Chemical Properties Analysis

Hexabromoethane has a molar mass of 503.446 g·mol−1 . It appears as yellowish crystals and has a boiling point of 210–215 °C . The density of Hexabromoethane is 3.6±0.1 g/cm3 .科学的研究の応用

Supramolecular Interactions

Hexabromoethane has been studied for its supramolecular interactions with cyclopentadienyl ruthenium bromides . The interaction results in the deposition of two different isostoichiometric co-crystals, 2[CpRu(CO)2Br]·C2Br6, one crystallising in space group P (Z = 1) and the other in P21/n (Z = 4) . This study helps to better define the nature of intermolecular interactions in the solid state .

Phase Transition

The phase transition point of solid hexabromoethane was found at 177°C . Above this temperature, the crystal is a body-centered cubic lattice with two molecules . This property is important for understanding the behavior of hexabromoethane under different conditions.

Decomposition

Hexabromoethane decomposes to tetrabromoethylene upon heating . This property can be used in chemical reactions where tetrabromoethylene is needed.

Radiation Exposure

Like many other halocarbons, hexabromoethane decomposes when exposed to radiation . This property can be used in radiation studies and potentially in radiation therapy.

Halogen Bonding

Hexabromoethane has been used in studies to understand halogen bonding . These studies are important in the field of supramolecular chemistry.

Electrostatic Organisation

Hexabromoethane has been used in studies to understand electrostatic organisation . This is important in the field of crystal engineering.

特性

IUPAC Name |

1,1,1,2,2,2-hexabromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br6/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJPQMDDRCILHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208128 | |

| Record name | Hexabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexabromoethane | |

CAS RN |

594-73-0 | |

| Record name | Hexabromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexabromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular structure of hexabromoethane and what are its key physical properties?

A: Hexabromoethane (C2Br6) is an aliphatic hydrocarbon where all six hydrogen atoms of ethane are replaced by bromine atoms. Its molecular weight is 503.5 g/mol. [] The molecule adopts a "trans" configuration, meaning the bromine atoms are arranged to minimize steric hindrance. [] The C-Br bond length is approximately 1.93 Å, and the C-C bond length is estimated to be 1.52 Å. []

Q2: How does the presence of bromine atoms influence the intermolecular interactions of hexabromoethane?

A: The bromine atoms in hexabromoethane contribute significantly to intermolecular interactions. Research shows that while van der Waals forces are present, the dominant interactions arise from the uneven electron distribution around the bromine atoms. [] This leads to electrostatic interactions between hexabromoethane molecules and other bromine-containing molecules, as evidenced by the co-crystal formation with cyclopentadienyl ruthenium bromides. []

Q3: What is known about the crystal structure of hexabromoethane?

A: Hexabromoethane exists in an orthorhombic crystal structure, belonging to the Pnma (D162h) space group. [] The unit cell contains four molecules of hexabromoethane. [] Interestingly, hexabromoethane undergoes a phase transition at 177°C to a body-centered cubic lattice structure. [] This transition is believed to be driven by the molecule's geometry and the onset of random molecular axis orientations. []

Q4: What spectroscopic techniques have been used to study hexabromoethane?

A: Raman spectroscopy has been extensively used to study the vibrational modes of hexabromoethane. [, ] This technique provides insights into the molecule's structure and bonding characteristics. Additionally, researchers have utilized infrared (IR) spectroscopy to complement Raman data and further elucidate the vibrational properties of the molecule. []

Q5: Has computational chemistry been used to study hexabromoethane, and if so, what insights have been gained?

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and bonding properties of hexabromoethane, particularly in the context of its interactions with metal atoms like copper and silver. [] These calculations have helped elucidate the electronic characteristics of metalated carbyne ribbons formed through on-surface elimination reactions involving hexabromoethane. []

Q6: What are the implications of the phase transition observed in hexabromoethane for its material properties?

A: The phase transition in hexabromoethane from an orthorhombic to a body-centered cubic structure at elevated temperatures suggests a change in its material properties. [] This change could impact its mechanical strength, plasticity, and thermal stability. Further investigation into these property changes would be valuable.

Q7: Has hexabromoethane been explored for any catalytic applications?

A: While the provided research papers do not explicitly mention catalytic applications of hexabromoethane, its participation in on-surface elimination reactions suggests potential in this area. [] Specifically, its ability to form metalated carbyne ribbons with tunable band gaps through these reactions highlights a possible avenue for designing novel catalytic materials. []

Q8: How is hexabromoethane synthesized?

A: While not explicitly detailed in the provided papers, one study describes hexabromoethane as a byproduct of the reaction between dioctanoyl peroxide and carbon tetrabromide. [] This suggests that radical reactions involving brominated compounds could be a potential pathway for hexabromoethane synthesis.

Q9: How is hexabromoethane being studied in the context of "hot atom chemistry"?

A: Several research papers highlight the use of hexabromoethane in studying "hot atom chemistry", specifically focusing on the behavior of recoil bromine-82 atoms generated within the crystal lattice. [, , , ] These studies investigate how factors like pre-irradiation, thermal annealing, and the presence of defects influence the chemical fate and integration of the radioactive bromine isotopes. [, , , ] This research contributes to understanding the fundamental processes involved in chemical reactions following nuclear transformations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)